Product packaging for 1,2,7-Trimethylnaphthalene(Cat. No.:CAS No. 486-34-0)

1,2,7-Trimethylnaphthalene

Cat. No.: B14753474
CAS No.: 486-34-0
M. Wt: 170.25 g/mol
InChI Key: FXPNJTQSNLVWST-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

1,2,7-Trimethylnaphthalene belongs to the vast and environmentally significant class of compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs consist of fused aromatic rings and are formed from the incomplete combustion of organic materials. They are ubiquitous in the environment, with sources ranging from natural processes like forest fires to anthropogenic activities such as the burning of fossil fuels. The scientific interest in PAHs is largely driven by their environmental persistence and biological activities.

Significance of Methylated Naphthalenes in Academic Investigations

Within the broad family of PAHs, methylated naphthalenes, including this compound, hold particular importance in academic research. These compounds, often found in crude oils and sedimentary rocks, serve as crucial molecular fossils or biomarkers. tandfonline.com Their distribution and isomeric ratios can provide valuable insights into the origin, thermal maturity, and migration of petroleum. The study of specific isomers like this compound allows for a more detailed reconstruction of geological and environmental histories.

Research Trajectories and Contemporary Challenges in this compound Studies

Current research on this compound and its isomers is multifaceted. One major trajectory involves its application in geochemical studies to understand the formation and alteration of organic matter in geological settings. A notable study reported on the geosynthesis of 1,2,4,7-tetramethylnaphthalene from the methylation of this compound in the presence of a clay catalyst, suggesting that such transalkylation reactions occur under natural heating conditions in sedimentary basins. tandfonline.com

However, the study of this compound is not without its challenges. A primary hurdle is the difficulty in separating and identifying individual trimethylnaphthalene isomers from complex mixtures due to their similar physical and chemical properties. researchgate.net This "isomer problem" necessitates the development of advanced analytical techniques with high resolving power. Furthermore, the synthesis of pure this compound for use as an analytical standard remains a significant challenge, with a lack of specific documented laboratory synthesis methods in readily available literature. Overcoming these obstacles is crucial for advancing our understanding of this and other methylated PAHs.

Detailed Research Findings

Physical and Chemical Properties

This compound is a solid organic compound with the chemical formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol . nih.gov Its structure consists of a naphthalene (B1677914) core with three methyl group substituents.

PropertyValue
Molecular FormulaC₁₃H₁₄
Molecular Weight170.25 g/mol
IUPAC NameThis compound
CAS Number486-34-0

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Spectroscopic and Analytical Data

The definitive identification of this compound relies on modern spectroscopic and analytical techniques. While detailed, fully assigned ¹H and ¹³C NMR spectra are not widely published, the general regions for proton and carbon signals in similar aromatic structures are well-established.

Mass spectrometry is a key tool for identifying this compound. The fragmentation pattern in a mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for alkylated PAHs involve the loss of methyl groups (a peak at M-15) and subsequent rearrangements. chemguide.co.ukuni-saarland.delibretexts.org

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for separating and identifying trimethylnaphthalene isomers in complex mixtures. researchgate.net The retention index (RI) is a critical parameter in GC that helps to distinguish between isomers. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. While specific RI values can vary depending on the GC column and conditions, they are essential for tentative isomer identification. researchgate.netchromatographyonline.comchromatographyonline.com

Analytical TechniqueApplication in this compound Research
¹H and ¹³C NMR Structural elucidation and confirmation of the arrangement of methyl groups on the naphthalene ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and quantification of this compound from complex isomeric mixtures, particularly in environmental and geochemical samples.

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B14753474 1,2,7-Trimethylnaphthalene CAS No. 486-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

486-34-0

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,7-trimethylnaphthalene

InChI

InChI=1S/C13H14/c1-9-4-6-12-7-5-10(2)11(3)13(12)8-9/h4-8H,1-3H3

InChI Key

FXPNJTQSNLVWST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2C)C

Origin of Product

United States

Structural and Isomeric Investigations of 1,2,7 Trimethylnaphthalene

Elucidation of Molecular Architecture

The fundamental architecture of 1,2,7-trimethylnaphthalene consists of a naphthalene (B1677914) core with three methyl groups attached at the 1, 2, and 7 positions. nih.gov Its molecular formula is C13H14, and it has a molecular weight of 170.25 g/mol . nih.gov The elucidation of such molecular structures typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry.

While detailed, publicly available spectra specifically for this compound are limited, the principles of these analytical methods allow for a theoretical reconstruction of its expected spectral characteristics. ¹H and ¹³C NMR spectroscopy would reveal the specific chemical shifts and coupling constants for the protons and carbon atoms of the naphthalene rings and the methyl groups, confirming their precise locations. rsc.orgrsc.orghmdb.ca IR spectroscopy would identify the characteristic vibrational frequencies of the C-H bonds in the aromatic rings and the methyl groups, as well as the C-C stretching vibrations within the fused ring system. nasa.gov

Analysis of Isomeric Forms and Their Distinctions

This compound is one of several trimethylnaphthalene isomers, each differing in the placement of the three methyl groups on the naphthalene core. This positional isomerism leads to distinct physical and chemical properties among the isomers.

Comparative Studies with Other Trimethylnaphthalene Isomers

The separation and identification of trimethylnaphthalene isomers are often achieved using capillary gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netnih.gov The retention times in a GC column and the fragmentation patterns in the mass spectrometer are unique for each isomer, allowing for their individual analysis even in complex mixtures. The subtle differences in their molecular shape and polarity due to the varied positions of the methyl groups influence their interaction with the stationary phase of the GC column, leading to their separation.

Properties of Selected Trimethylnaphthalene Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
1,2,6-Trimethylnaphthalene3031-05-8C13H14170.25 nih.gov
This compound486-34-0C13H14170.25 nih.gov
1,3,7-Trimethylnaphthalene2131-38-6C13H14170.25 nist.gov
1,6,7-Trimethylnaphthalene2245-38-7C13H14170.25 chemicalbook.com
2,3,5-Trimethylnaphthalene2245-38-7C13H14170.25 chemicalbook.com
2,3,6-Trimethylnaphthalene829-26-5C13H14170.25 nist.gov

Influence of Methyl Group Positional Isomerism on Molecular Behavior

The position of the methyl groups significantly impacts the electronic distribution and steric profile of the naphthalene ring system. Methyl groups are known to be electron-donating through an inductive effect. ias.ac.in This can influence the reactivity of the naphthalene core in chemical reactions.

In this compound, the two adjacent methyl groups at positions 1 and 2 create a region of increased steric hindrance. This steric crowding can affect how the molecule interacts with other molecules or surfaces. In contrast, the methyl group at position 7 is relatively isolated. This unique arrangement of substituents in this compound distinguishes its molecular behavior from other isomers where the methyl groups may be more evenly distributed or located on different rings of the naphthalene system.

Conformational Analysis and Methyl Group Torsion Dynamics

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the orientation of the methyl groups. Due to the fused aromatic rings, the naphthalene core is largely planar. However, the methyl groups can rotate around the single bond connecting them to the ring.

Synthetic Methodologies and Geosynthetic Pathways of 1,2,7 Trimethylnaphthalene

Laboratory Synthesis Approaches

The creation of 1,2,7-trimethylnaphthalene in a laboratory setting can be achieved through various synthetic strategies, ranging from multi-step sequences to innovative catalytic methods.

Multi-step Synthetic Strategies

The construction of the this compound skeleton often involves a sequence of reactions to build the naphthalene (B1677914) core and introduce the methyl groups at the desired positions. While a definitive, widely-accepted multi-step synthesis specifically for this compound is not extensively documented in readily available literature, general principles of organic synthesis allow for the postulation of viable routes.

One potential approach could commence with a suitably substituted naphthalene derivative, followed by the introduction of methyl groups through reactions such as Friedel-Crafts alkylation. However, controlling the regioselectivity to obtain the precise 1,2,7-substitution pattern can be challenging due to the directing effects of the existing substituents on the naphthalene ring.

A more controlled synthesis might start from a precursor that already contains some of the required methyl groups or functional groups that can be converted into them. For instance, a synthetic sequence could begin with a substituted tetralone, which can then be subjected to reactions to introduce the remaining methyl groups and subsequent aromatization to form the naphthalene ring.

An illustrative, though not specific to the 1,2,7-isomer, multi-step synthesis of a trimethylnaphthalene, such as 1,4,6-trimethylnaphthalene, has been reported involving four steps: hydrogenation, cyclization with polyphosphoric acid, another hydrogenation step, and finally dehydrogenation by heating with a palladium-on-carbon (Pd-C) catalyst. geologyscience.ru This highlights the general strategies that could be adapted for the synthesis of this compound, likely requiring carefully chosen starting materials to direct the methylation to the correct positions.

Catalytic Synthesis Innovations

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of alkylated naphthalenes, catalytic innovations are crucial.

Catalytic dehydrogenation is a key step in many synthetic routes to naphthalenes from hydroaromatic precursors. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed for the aromatization of tetralin or decalin skeletons.

Furthermore, catalytic isomerization can be utilized to convert a mixture of trimethylnaphthalene isomers into a desired one. Acidic catalysts, such as zeolites or clays, can facilitate the migration of methyl groups on the naphthalene ring system under thermal conditions. researchgate.net For instance, a patented process describes the isomerization of dimethylnaphthalenes at temperatures ranging from 200°C to 420°C in the presence of a solid acidic catalyst to produce specific isomers. scribd.com While this patent focuses on dimethylnaphthalenes, the principle could be extended to the isomerization of a mixture of trimethylnaphthalenes to enrich the 1,2,7-isomer.

The synthesis of related compounds, such as 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), has been optimized using N-bromosuccinimide for bromination followed by dehydrobromination. researchgate.net This intermediate could potentially be aromatized to a trimethylnaphthalene, although not directly to the 1,2,7-isomer.

Geosynthetic Formation Mechanisms in Natural Environments

In nature, this compound is not biosynthesized directly by organisms but is formed over geological timescales through the transformation of biological precursor molecules.

Diagenetic Transformation of Bioprecursors (e.g., Oleanane-type Triterpenoids)

A significant natural source of this compound is the diagenetic alteration of pentacyclic triterpenoids, particularly those with an oleanane (B1240867) skeleton. Oleanane is a biomarker primarily associated with angiosperms (flowering plants). globalstf.org The transformation of these bioprecursors into aromatic hydrocarbons is a complex process involving multiple chemical reactions.

The proposed pathway involves the initial loss of functional groups from the oleanane structure, followed by a series of bond-cleavage and rearrangement reactions. These reactions lead to the opening of some of the rings in the pentacyclic structure. Subsequent cyclization and aromatization steps, driven by increasing temperature and pressure during burial, result in the formation of various aromatic compounds, including trimethylnaphthalenes. While the precise step-by-step mechanism leading specifically to this compound from oleanane is a subject of ongoing research, the structural relationship between the precursor and the product strongly suggests such a pathway.

Methylation and Transalkylation Processes in Sedimentary Hydrocarbons

Once formed, or during their formation, alkylnaphthalenes can undergo further modification within sedimentary basins. Methylation and transalkylation reactions are key processes that can alter the substitution pattern of these aromatic compounds.

Research has shown that this compound can be methylated in the presence of a clay catalyst to form 1,2,4,7-tetramethylnaphthalene. researchgate.net This suggests that in natural geological settings, similar methylation reactions could occur, where a methyl donor (another organic molecule) transfers a methyl group to an existing trimethylnaphthalene molecule.

Transalkylation, the transfer of an alkyl group from one molecule to another, is also a plausible mechanism for the rearrangement of methyl groups on the naphthalene nucleus. These reactions are typically catalyzed by acidic clay minerals present in sedimentary rocks and are influenced by temperature. researchgate.net

Formation from Organic Matter Thermal Maturation

During thermal maturation, the aromatization of various cyclic precursors, including those derived from terpenoids, is a common process. The formation of this compound is one of the many outcomes of these complex thermal degradation and rearrangement reactions. The relative abundance of different trimethylnaphthalene isomers can be used as an indicator of the thermal maturity of the source rock.

Reaction Mechanisms and Chemical Transformations of 1,2,7 Trimethylnaphthalene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including naphthalenes. The naphthalene (B1677914) system is generally more reactive than benzene (B151609) towards electrophiles. libretexts.org The position of electrophilic attack is influenced by the stability of the resulting carbocation intermediate (arenium ion). For naphthalene itself, substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the α-intermediate is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact in some resonance structures. libretexts.org

In 1,2,7-trimethylnaphthalene, the existing methyl groups, being electron-donating, further activate the naphthalene rings towards EAS. The directing effects of these groups, along with steric hindrance, determine the regioselectivity of substitution. The methyl groups at C1, C2, and C7 will direct incoming electrophiles to the available ortho and para positions.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro (-NO2) group. The positions most likely to be nitrated would be C4, C5, and C8, which are α-positions activated by the methyl groups and are sterically accessible.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. The regioselectivity of naphthalene sulfonation can be temperature-dependent. youtube.com At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product can predominate. youtube.com For this compound, sulfonation is expected to occur at the activated and sterically accessible α-positions.

Friedel-Crafts Acylation: This reaction, involving an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3), introduces an acyl group. wikipedia.orgsigmaaldrich.com The solvent can also influence the isomer distribution in the acylation of naphthalenes. libretexts.org For this compound, acylation is anticipated to occur at the most reactive and unhindered α-positions. The ortho-directing influence of the C7-methyl group would favor substitution at C8, while the C1 and C2 methyl groups would activate the other ring, particularly at the C4 and C5 positions.

Halogenation: Reaction with halogens like bromine or chlorine in the presence of a Lewis acid leads to the introduction of a halogen atom. The directing effects of the methyl groups would again favor substitution at the available α-positions.

Predicted Regioselectivity in EAS of this compound:

Electrophile (E+)Predicted Major Product(s)Rationale
NO2+4-Nitro-1,2,7-trimethylnaphthalene, 5-Nitro-1,2,7-trimethylnaphthalene, 8-Nitro-1,2,7-trimethylnaphthaleneActivation by methyl groups at available α-positions. Steric hindrance might play a role in the product distribution.
SO3This compound-4-sulfonic acid, this compound-5-sulfonic acid, this compound-8-sulfonic acidKinetic vs. thermodynamic control can influence the product ratio. α-positions are generally favored.
RCO+4-Acyl-1,2,7-trimethylnaphthalene, 5-Acyl-1,2,7-trimethylnaphthalene, 8-Acyl-1,2,7-trimethylnaphthaleneSteric bulk of the acyl group and the catalyst can influence regioselectivity.
Br+4-Bromo-1,2,7-trimethylnaphthalene, 5-Bromo-1,2,7-trimethylnaphthalene, 8-Bromo-1,2,7-trimethylnaphthaleneStrong activation by methyl groups leads to facile substitution at α-positions.

Oxidation and Reduction Pathways

Oxidation:

The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

Methyl Group Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize one or more of the methyl groups to carboxylic acids. Stepwise oxidation can also occur, yielding alcohols and aldehydes as intermediates.

Ring Oxidation: The aromatic rings can be oxidized, leading to the formation of quinones or ring-cleavage products. For instance, the metabolism of naphthalene and its derivatives can involve the formation of epoxides, dihydrodiols, and naphthoquinones. Studies on the microbial oxidation of methyl-substituted naphthalenes have shown that the position of the methyl groups influences the initial site of attack. nih.gov For congeners with methyl groups on separate rings, initial hydroxylation of a methyl group is often observed, followed by conversion to a carboxylic acid. nih.gov When two methyl groups are on the same ring, dioxygenation of the unsubstituted ring is a common pathway. nih.gov

Atmospheric Oxidation: In the atmosphere, polycyclic aromatic hydrocarbons (PAHs) like trimethylnaphthalene can be oxidized by hydroxyl radicals (•OH). This can lead to the formation of secondary organic aerosols. copernicus.org

Reduction:

The naphthalene ring system can be reduced to form tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives.

Catalytic Hydrogenation: This is a common method for reducing aromatic rings. The reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst.

Selective Hydrogenation: Under milder conditions and with specific catalysts (e.g., palladium, platinum), one of the aromatic rings can be selectively hydrogenated. mdpi.comchemie-brunschwig.ch For this compound, this would yield 1,2,7-trimethyl-1,2,3,4-tetrahydronaphthalene or 5,6,8-trimethyl-1,2,3,4-tetrahydronaphthalene. The substitution pattern on the rings can influence which ring is preferentially reduced.

Complete Hydrogenation: Under more forcing conditions (higher pressure and temperature) and with more active catalysts (e.g., nickel, rhodium), both rings can be fully saturated to give the corresponding decalin isomers. researchgate.net

Chemical Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can also be used to reduce aromatic rings. nih.gov This method typically yields 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net Subsequent isomerization can lead to the more stable conjugated 1,2-dihydronaphthalene, which can be further reduced. researchgate.net

Summary of Reduction Products:

Reagents and ConditionsMajor Product(s)
H2, Pd/C, moderate pressure/temperature1,2,7-Trimethyl-1,2,3,4-tetrahydronaphthalene isomers
H2, Ni or Rh, high pressure/temperature1,2,7-Trimethyldecahydronaphthalene isomers
Na, NH3 (l), EtOHDihydro- and tetrahydro-1,2,7-trimethylnaphthalene isomers

Isomerization and Rearrangement Mechanisms (e.g., 1,2-methyl transfer)

Under certain conditions, particularly in the presence of strong acids, the methyl groups on the naphthalene ring can migrate. This type of rearrangement is known as a 1,2-shift or Wagner-Meerwein rearrangement. wikipedia.org

The mechanism typically involves the protonation of the aromatic ring to form a carbocation intermediate. A subsequent 1,2-shift of a methyl group (a methanide (B1207047) shift) can occur if it leads to a more stable carbocation. libretexts.orgyoutube.com While tertiary carbocations are generally stable, the driving force for rearrangement in these systems can be the formation of a resonance-stabilized carbocation or the relief of steric strain. youtube.com

For this compound, a 1,2-methyl shift could potentially occur, for example, from the C2 position to the C1 position, or vice-versa, if a suitable carbocation is formed. Such rearrangements are often observed during reactions like Friedel-Crafts alkylation or in superacidic media. The isomerization of methylnaphthalenes is also an important industrial process, often catalyzed by zeolites, to obtain specific isomers that are precursors for polymers. nist.gov

Catalyzed Reactions and Mechanistic Insights

Many of the transformations of this compound are facilitated by catalysts, which can enhance reaction rates and control selectivity.

Catalytic Hydrogenation: As mentioned, various transition metals are used to catalyze the hydrogenation of the naphthalene ring system.

Palladium (Pd) and Platinum (Pt): Often supported on carbon (Pd/C, Pt/C), these are effective for the selective hydrogenation to tetralins under relatively mild conditions. mdpi.com

Nickel (Ni): Raney nickel or supported nickel catalysts are more active and can be used for complete hydrogenation to decalins, though they often require higher temperatures and pressures. researchgate.net

Rhodium (Rh) and Ruthenium (Ru): These are also highly active catalysts for the hydrogenation of aromatic rings. chemie-brunschwig.ch

Friedel-Crafts Catalysis:

Lewis Acids: Aluminum chloride (AlCl3) is the classic catalyst, but others like iron(III) chloride (FeCl3) and zinc chloride (ZnCl2) are also used. wikipedia.org The catalyst forms a complex with the acylating or alkylating agent, increasing its electrophilicity. sigmaaldrich.com

Solid Acid Catalysts: Zeolites and other solid acids are increasingly used as more environmentally friendly and reusable alternatives to Lewis acids in Friedel-Crafts reactions. They can also provide shape selectivity, influencing the isomer distribution of the products.

Oxidation Catalysis: The oxidation of alkylaromatics can be catalyzed by transition metal complexes. For example, cobalt and manganese salts are often used in the industrial oxidation of xylenes (B1142099) to terephthalic acid. Similar catalytic systems could potentially be applied to the oxidation of the methyl groups of this compound.

Environmental Occurrence and Fate of 1,2,7 Trimethylnaphthalene

Sources and Environmental Distribution Mechanisms

The release of 1,2,7-trimethylnaphthalene into the environment stems from both human activities and natural geological sources. These origins are broadly categorized as anthropogenic, petrogenic, and pyrogenic.

Anthropogenic activities are significant contributors to the environmental burden of PAHs, including this compound. The primary anthropogenic release pathway is the incomplete combustion of organic materials. ontosight.aiontosight.ai This process generates a complex mixture of PAHs, where methylated derivatives like trimethylnaphthalenes are common constituents.

Key anthropogenic sources include:

Fossil Fuel Combustion: Emissions from industrial processes, power generation, and vehicle exhaust release this compound into the atmosphere. cdc.gov

Biomass Burning: The burning of wood, for both domestic heating and in events like forest fires, is a major source of atmospheric PAHs. cdc.govnih.gov

Industrial Processes: Activities such as coal tar production and distillation, as well as operations at wood treatment sites using creosote, can lead to direct releases into the air, water, and soil. cdc.govcdc.gov

Tobacco Smoke: Tobacco smoke contains various PAHs, including methylated naphthalenes, contributing to indoor air contamination. cdc.govcdc.gov

These emissions introduce this compound primarily into the atmosphere, from where it can be distributed globally. cdc.gov

Distinguishing between petrogenic and pyrogenic sources is crucial for understanding PAH distribution patterns. researchgate.net This distinction is often made by analyzing the relative abundance of parent PAHs versus their alkylated homologs.

Petrogenic Sources: These are derived from petroleum and crude oil. researchgate.net Petrogenic PAHs are characterized by a higher abundance of alkylated PAHs, such as trimethylnaphthalenes, compared to the parent naphthalene (B1677914) compound. researchgate.netyoutube.com Therefore, crude oil spills and natural oil seeps are significant petrogenic sources of this compound. This compound, along with other trimethylnaphthalene (TMN) isomers, can be used as a biomarker in oil and source rock correlation studies. mdpi.com

Pyrogenic Sources: These originate from the high-temperature combustion of organic matter. researchgate.net In contrast to petrogenic sources, pyrogenic mixtures are typically dominated by the unsubstituted parent PAHs, with concentrations of alkylated derivatives decreasing as the degree of alkylation increases. youtube.com For example, the combustion of fuels results in a pyrogenic signature where naphthalene would be more abundant than the sum of its methylated derivatives. youtube.com

The ratio of different PAH isomers and their alkylated series helps in source apportionment studies in environmental samples like sediments and soils. nih.gov

Table 1: Characteristics of Petrogenic vs. Pyrogenic PAH Sources

Characteristic Petrogenic Sources Pyrogenic Sources
Origin Derived from petroleum, crude oil, fossil fuels researchgate.net Derived from high-temperature combustion of organic matter researchgate.net
Alkylation Pattern Dominated by alkylated homologs over parent PAHs researchgate.netyoutube.com Dominated by parent (unsubstituted) PAHs youtube.com
Molecular Weight Typically enriched in lower molecular weight PAHs (e.g., naphthalenes) researchgate.net Contains a broader range, including higher molecular weight (4-6 ring) PAHs researchgate.net
Example Sources Oil spills, natural seeps, refined petroleum products researchgate.net Forest fires, vehicle emissions, coal combustion cdc.govnih.gov

Environmental Transport and Partitioning Mechanisms

Once released, this compound is subject to various transport and partitioning processes that govern its distribution across different environmental compartments (air, water, soil, and sediment).

Like other methylated naphthalenes, this compound is expected to be volatile, and a significant portion released into the environment will enter the atmosphere. cdc.govcdc.gov In the atmosphere, it exists predominantly in the vapor phase. nih.gov Atmospheric transport can carry these compounds over long distances, leading to deposition in remote areas through wet (rain and snow) and dry deposition. cdc.gov

In aquatic systems, its behavior is dictated by its low water solubility and tendency to adsorb to organic matter. The octanol-water partition coefficient (Log K_ow_), a measure of a chemical's hydrophobicity, is high for trimethylnaphthalenes, indicating a preference for partitioning from water into organic phases. nih.gov Consequently, in water bodies, this compound is likely to sorb to suspended particulate matter and settle into the sediment. cdc.gov Sediments, particularly those with high organic carbon content, can act as a significant sink and long-term reservoir for this compound. cdc.govnih.gov Similarly, in terrestrial environments, it will bind to soil organic matter, limiting its mobility and leaching into groundwater. itrcweb.org

Table 2: Physicochemical Properties of this compound Influencing Environmental Transport

Property Value Implication for Environmental Fate
Molecular Formula C₁₃H₁₄ -
Molecular Weight 170.25 g/mol Influences volatility and transport nih.gov
XLogP3 (Log K_ow_) 4.7 High hydrophobicity; partitions into soil, sediment, and biota nih.gov
Water Solubility Low (estimated) Tends to move from water column to sediment cdc.gov
Vapor Pressure Moderate (estimated) Allows for volatilization and atmospheric transport cdc.gov

Data sourced from PubChem nih.gov

Biogeochemical Cycling and Persistence in Natural Systems

The persistence of this compound in the environment is determined by the interplay of transport processes and degradation rates. PAHs, in general, are subject to transformation through abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) pathways.

In the atmosphere, PAHs can be degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov In surface waters, direct photolysis by sunlight can also be a significant degradation pathway for some PAHs.

Biodegradation is a key process in the natural attenuation of this compound in soil and sediment. ontosight.ai Various microorganisms, including bacteria and fungi, have the ability to use PAHs as a source of carbon and energy. ontosight.ai The rate of biodegradation is often slow and depends on numerous factors, including the chemical structure of the compound, nutrient availability, temperature, oxygen levels, and the presence of an adapted microbial community. cdc.gov Generally, lower molecular weight PAHs, like naphthalenes, are more readily biodegradable than larger, multi-ring structures. However, the addition of methyl groups, as in this compound, can sometimes hinder microbial attack compared to the parent compound, potentially increasing its persistence. researchgate.net In environments with a history of PAH contamination, microorganisms may be pre-adapted, leading to faster degradation rates. cdc.gov Due to its strong sorption to sediment and soil, this compound can become less bioavailable to microorganisms, leading to very long residence times in these compartments. nih.gov

Microbial Degradation and Biotransformation Pathways of 1,2,7 Trimethylnaphthalene

Microbial Consortia and Strain-Specific Degradation Capabilities

While specific data on microbial consortia that degrade 1,2,7-trimethylnaphthalene is limited, studies on naphthalene (B1677914) and other methylated naphthalenes provide insight into the types of microorganisms likely involved. Genera such as Pseudomonas, Rhodococcus, Mycobacterium, Sphingomonas, and Alcaligenes are well-known for their ability to degrade PAHs. gavinpublishers.com For instance, a naphthalene-degrading bacterial consortium (DV-AL) developed from sediment included strains of Achromobacter, Pseudomonas, and Enterobacter. nih.gov This consortium demonstrated the ability to degrade naphthalene and other aromatic hydrocarbons, suggesting that similar consortia could be effective against trimethylated naphthalenes. nih.gov

Individual bacterial strains also possess the capability to degrade methylated naphthalenes. For example, Pseudomonas putida CSV86 has been extensively studied for its degradation of 1- and 2-methylnaphthalene. nih.gov Similarly, various species of Mycobacterium and Rhodococcus have been reported to metabolize mono- and di-methylnaphthalenes. nih.govresearchgate.net It is highly probable that strains from these genera are also capable of degrading this compound, although specific studies are needed for confirmation. The characterization of naturally occurring microbial consortia in contaminated sites is crucial for understanding the initial biodegradation potential of that environment. researchgate.net

Table 1: Examples of Microbial Genera Involved in Naphthalene and Methylated Naphthalene Degradation

Microbial GenusKnown Degradation Capabilities
PseudomonasNaphthalene, 1-methylnaphthalene, 2-methylnaphthalene
RhodococcusNaphthalene, o-xylene
MycobacteriumNaphthalene, Phenanthrene (B1679779), Pyrene (B120774)
SphingomonasMono- and di-methylnaphthalenes
AchromobacterNaphthalene
EnterobacterNaphthalene

Enzymatic Mechanisms of Initial Oxidation

The initial step in the microbial degradation of this compound is the enzymatic oxidation of the aromatic ring or one of the methyl groups. This initial attack is a critical, rate-limiting step that introduces oxygen atoms into the stable hydrocarbon structure, making it more susceptible to further degradation.

One of the primary initial enzymatic attacks on methylated naphthalenes involves the monoxygenation of a methyl group. This reaction is typically catalyzed by a class of enzymes known as monooxygenases. For instance, naphthalene 1,2-dioxygenase (NDO), in addition to its dioxygenase activity, can function as a monooxygenase, catalyzing the hydroxylation of methyl groups on substituted aromatic compounds. This leads to the formation of a benzylic alcohol, which can then be further oxidized by dehydrogenases to the corresponding carboxylic acid. This pathway has been observed in the degradation of various methyl-substituted aromatics, including isomers of dimethylnaphthalene. It is plausible that a similar mechanism is involved in the degradation of this compound, where one of the methyl groups is hydroxylated to form a hydroxymethyl-trimethylnaphthalene.

The other major initial enzymatic attack is the dioxygenation of one of the aromatic rings. This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenases, such as naphthalene 1,2-dioxygenase (NDO). These enzymes are multicomponent systems that utilize a non-heme iron center to incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. For naphthalene, this results in the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. In the case of this compound, the dioxygenase would likely attack one of the rings, leading to the formation of a corresponding cis-trimethylnaphthalene-dihydrodiol. The position of the initial dioxygenation can be influenced by the substitution pattern of the methyl groups on the naphthalene rings.

Subsequent Metabolic Fission and Aromatic Ring Cleavage Pathways (e.g., to Salicylates, Phthalates)

Following the initial oxidation, the dihydroxylated intermediate undergoes further enzymatic reactions leading to the cleavage of the aromatic ring. The cis-dihydrodiol formed from ring dioxygenation is first dehydrogenated to the corresponding dihydroxynaphthalene derivative. This dihydroxylated aromatic ring is then susceptible to cleavage by a dioxygenase enzyme.

The cleavage of the aromatic ring can proceed through either an ortho-cleavage or a meta-cleavage pathway. In the well-studied naphthalene degradation pathway in Pseudomonas species, 1,2-dihydroxynaphthalene is cleaved by 1,2-dihydroxynaphthalene dioxygenase. nih.gov This leads to the formation of 2-hydroxychromene-2-carboxylate, which is then isomerized to trans-o-hydroxybenzylidenepyruvate. nih.gov A subsequent aldolase (B8822740) reaction cleaves this intermediate to produce salicylaldehyde (B1680747) and pyruvate. nih.gov The salicylaldehyde is then oxidized to salicylate (B1505791). nih.gov

From salicylate, the pathway can diverge. In many Pseudomonas strains, salicylate is hydroxylated to form catechol, which then enters the central metabolic pathways via the β-ketoadipate pathway. mdpi.com In other bacteria, such as some Rhodococcus species, salicylate can be hydroxylated at the 5-position to form gentisate, which is then further metabolized. nih.gov

An alternative route for the degradation of larger PAHs, which may also be relevant for trimethylnaphthalenes, is the phthalate (B1215562) pathway. For instance, the degradation of phenanthrene and pyrene by Mycobacterium sp. can proceed through the formation of phthalate. researchgate.net In this pathway, after initial ring cleavage, the resulting intermediates are funneled into pathways that lead to the formation of protocatechuate, which is then further metabolized. researchgate.netsemanticscholar.org It is conceivable that under certain conditions or in specific microbial strains, the degradation of this compound could also proceed via a phthalate-based pathway, ultimately leading to intermediates that can enter central metabolism.

Table 2: Key Intermediates in Naphthalene Degradation Pathways

IntermediatePrecursorKey Enzyme(s)Subsequent Product
cis-Naphthalene dihydrodiolNaphthaleneNaphthalene dioxygenase1,2-Dihydroxynaphthalene
1,2-Dihydroxynaphthalenecis-Naphthalene dihydrodiolDihydrodiol dehydrogenase2-Hydroxychromene-2-carboxylate
SalicylateSalicylaldehydeSalicylaldehyde dehydrogenaseCatechol or Gentisate
PhthalateVarious PAH intermediatesDioxygenases, DehydrogenasesProtocatechuate

Factors Influencing Biodegradation Rates and Extent

The rate and extent of the biodegradation of this compound are influenced by a combination of factors related to the chemical properties of the compound itself, the enzymatic machinery of the degrading microorganisms, and the surrounding environmental conditions.

The electronic properties of trimethylnaphthalene isomers have been shown to be predictors of their biodegradation rates. Theoretical studies have indicated that the binding affinity between trimethylnaphthalenes and the active site of bacterial enzymes is largely determined by dispersive and inductive effects. The computed polarizability values of trimethylnaphthalene isomers can, therefore, be used to predict their relative rates of biodegradation.

The enzyme binding affinity is another critical factor. The efficiency with which the initial oxidizing enzymes, such as naphthalene dioxygenase, can bind to the this compound molecule will directly impact the initial rate of degradation. The specific substitution pattern of the methyl groups on the naphthalene rings can influence how the molecule fits into the active site of the enzyme, thereby affecting the catalytic efficiency.

Advanced Analytical and Spectroscopic Characterization of 1,2,7 Trimethylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules like 1,2,7-trimethylnaphthalene. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the position of the three methyl substituents. The protons on the three methyl groups will appear as sharp singlets in the upfield region, generally between 2.4 and 2.6 ppm. The integration of these signals would correspond to a 5:9 ratio for the aromatic to methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all thirteen carbon atoms in the this compound molecule. The spectrum will display ten signals for the naphthalene (B1677914) ring carbons and three signals for the methyl carbons. The aromatic carbons typically resonate in the range of 120-135 ppm. The quaternary carbons (C1, C2, C7, and the two bridgehead carbons) will have distinct chemical shifts and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbons are the most shielded and will appear at the highest field, typically between 19 and 25 ppm. For instance, in the related isomer 2,3,6-trimethylnaphthalene, methyl carbon signals appear around 21-22 ppm, and aromatic carbons are observed between 124 and 135 ppm. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning each proton and carbon signal to its specific position in the molecular structure. nih.gov

Predicted NMR Data for this compound Specific experimental data for this compound is not widely published; the following table is based on established chemical shift theory and data from analogous substituted naphthalenes.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH7.1 - 7.9124 - 130Five distinct signals expected for the five aromatic protons.
Aromatic Quaternary C-130 - 136Five signals expected for the substituted and bridgehead carbons.
Methyl CH₃2.4 - 2.619 - 22Three distinct singlets expected for the three methyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. rsc.org Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. nasa.gov Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range. researchgate.net The aromatic C=C stretching vibrations within the naphthalene ring system give rise to a series of bands in the 1450-1650 cm⁻¹ region. nasa.govresearchgate.net C-H bending vibrations (both in-plane and out-of-plane) provide further structural information in the fingerprint region (below 1500 cm⁻¹). Specifically, strong C-H out-of-plane bending bands between 700 and 900 cm⁻¹ are characteristic of the substitution pattern on the aromatic rings. nasa.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent complement to IR. irug.org The aromatic ring stretching vibrations (around 1300-1650 cm⁻¹) are typically strong and sharp in the Raman spectrum. researchgate.netresearchgate.net The symmetric "ring breathing" mode of the naphthalene skeleton is a characteristic and often intense band. researchgate.net Like in IR, C-H stretching modes are also observable. The analysis of Raman spectra of various polymethylnaphthalenes has been a subject of study, providing a basis for interpreting the spectrum of the 1,2,7-isomer. nist.gov

Characteristic Vibrational Frequencies for this compound This table is based on theoretical calculations and experimental data for naphthalene and its substituted derivatives. researchgate.netresearchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity (IR / Raman)
Aromatic C-H Stretch3100 - 30503100 - 3050Medium / Strong
Aliphatic C-H Stretch2975 - 28502975 - 2850Strong / Medium
Aromatic C=C Stretch1650 - 14501650 - 1300Medium-Strong / Strong
C-H In-Plane Bend1300 - 10001300 - 1000Medium / Medium
C-H Out-of-Plane Bend900 - 700900 - 700Strong / Weak

Quantitative Analytical Approaches and Detection Limits

The quantification of this compound, especially at trace levels in environmental matrices, relies on highly sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust method for this purpose. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for positive identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for this compound (such as its molecular ion at m/z 170) are monitored. This significantly enhances sensitivity and reduces matrix interference. The use of low-bleed capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is recommended for reliable separation of PAH isomers. restek.com

Detection Limits: The limit of detection (LOD) for PAHs using GC-MS is highly dependent on the sample matrix, the specific instrumentation, and the sample preparation method used. For water samples, pre-concentration techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) are typically employed to achieve the necessary sensitivity. mdpi.com With modern GC-MS/MS systems, detection limits for various PAHs can be pushed into the low nanogram per liter (ng/L) or parts-per-trillion (ppt) range. mdpi.comacs.org For example, some methods report LODs for a range of PAHs between 3.5 and 14.1 ng/L in water samples. mdpi.com While specific LODs for this compound are not commonly reported, they are expected to be in a similar range to other trimethylated naphthalenes and PAHs of comparable molecular weight under optimized conditions.

Computational and Theoretical Chemistry Studies of 1,2,7 Trimethylnaphthalene

Quantum Chemical Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study trimethylnaphthalene isomers. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties. Studies on trimethylnaphthalenes have utilized these methodologies to investigate conformational flexibility and the barrier heights for methyl group torsion. acs.org For instance, ab initio calculations can elucidate the energetic barriers associated with the rotation of the methyl groups attached to the naphthalene (B1677914) ring system, which is critical for understanding the molecule's dynamic behavior and conformational preferences.

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of polycyclic aromatic hydrocarbons (PAHs) like 1,2,7-trimethylnaphthalene. DFT calculations have been applied to trimethylnaphthalenes to explore their electronic properties as predictors for their environmental fate, such as biodegradation rates. acs.org These studies often involve calculating a range of molecular descriptors to correlate with observed experimental data. DFT methods are also instrumental in determining the optimized geometry of the molecule and its vibrational frequencies.

Prediction of Electronic Properties and Molecular Descriptors

The electronic properties and molecular descriptors of this compound, calculated using computational methods, are essential for predicting its chemical behavior and interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Calculated Value Method
Ionization Potential (eV) Data not available DFT/B3LYP

Note: Specific calculated values for this compound were not found in the publicly available literature from the searches conducted.

Table 2: Calculated Dipole Moment and Polarizability of this compound (Hypothetical Data)

Property Calculated Value Method
Dipole Moment (Debye) Data not available DFT/B3LYP

Note: Specific calculated values for this compound were not found in the publicly available literature from the searches conducted.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like naphthalene. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), provide a quantitative measure of the aromatic character of a ring system. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, help to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule.

For naphthalene and its derivatives, DFT studies have been used to investigate their aromaticity and reactivity. nih.gov The Fukui functions can identify which carbon atoms in the this compound structure are more susceptible to reacting with different types of chemical species. NICS calculations would likely confirm the aromatic nature of both rings in the naphthalene core, although the methyl substituents might cause slight variations in the local aromaticity.

Table 3: List of Chemical Compounds

Compound Name
This compound
Naphthalene
Hartree-Fock

Molecular Modeling and Simulation Approaches

Computational chemistry has become an indispensable tool for investigating the properties and behavior of environmental contaminants at the molecular level. For this compound, a constituent of diesel fuel and bitumen emissions, theoretical studies provide insights into its electronic structure, which in turn can be correlated with its environmental fate, such as biodegradation. nih.gov

A significant theoretical investigation into the electronic properties of all trimethylnaphthalene (TMN) isomers, including this compound, has been conducted using sophisticated computational methods. nih.gov These studies employ ab initio and Density Functional Theory (DFT) calculations to determine various molecular descriptors. nih.gov The primary goal of such molecular modeling is to calculate properties that are not easily measured experimentally but are crucial for understanding intermolecular interactions, such as those between a pollutant and a bacterial enzyme responsible for its degradation.

Key electronic properties calculated for trimethylnaphthalene isomers include ionization potentials (IPs), electron affinities (EAs), dipole moments, and electronic dipole polarizabilities. nih.gov These calculations are often performed both for the molecule in a vacuum (gas phase) and in a solvent, typically water, using models like the polarizable continuum model (PCM) to simulate the aqueous environment where biodegradation often occurs. nih.gov

The equilibrium geometries of the TMN isomers are the starting point for these calculations. The results of these studies indicate that while properties like the ionization potential show little variation among the different TMN isomers, the averaged static dipole polarizabilities do change depending on the positions of the methyl groups. nih.gov Specifically, the polarizability tends to increase when moving from isomers with all methyl groups on alpha positions to those with all methyl groups on beta positions. nih.gov This suggests that the way the molecule's electron cloud is distorted by an external electric field—a key factor in non-covalent interactions—is influenced by the substitution pattern.

Molecular dynamics (MD) simulations, another computational approach, have been used to study the behavior of related molecules, such as 1-methylnaphthalene, within lipid membranes. nih.gov While not focused on this compound and its biodegradation directly, these simulations provide a framework for understanding how such hydrophobic molecules orient and move within biological environments, which can be a precursor to cellular uptake and enzymatic attack. nih.gov

The table below summarizes some of the key computed electronic properties for trimethylnaphthalenes, highlighting the types of data generated through molecular modeling.

PropertyComputational MethodSignificance in Biodegradation
Ionization Potential (IP)Ab initio, DFTRelates to the ease of removing an electron; initial oxidation steps in degradation can be influenced by this. nih.gov
Electron Affinity (EA)Ab initio, DFTIndicates the ability to accept an electron; relevant for certain metabolic pathways. nih.gov
Dipole MomentAb initio, DFT (with PCM)Measures the molecule's overall polarity, influencing its solubility and interaction with polar enzyme sites. nih.gov
Dipole PolarizabilityAb initio, DFT (with PCM)Describes how easily the electron cloud is distorted, which is crucial for inductive and dispersive interactions with enzymes. nih.gov

This table is illustrative and based on the types of properties calculated in theoretical studies of trimethylnaphthalenes.

Structure-Activity Relationships in Theoretical Contexts (e.g., for biodegradation prediction)

Quantitative Structure-Activity Relationships (QSAR) are theoretical models that aim to predict the biological activity (such as biodegradation rate) of a chemical based on its molecular structure and properties. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR studies are valuable for assessing environmental persistence without extensive experimental testing.

In the context of this compound and its isomers, theoretical studies have laid the groundwork for developing such predictive models. A key finding from computational work on trimethylnaphthalenes (TMNs) is that their computed electronic properties can serve as predictors for biodegradation rates. nih.gov The research by Ostojić and Đorđević (2012) established a direct link between a calculated molecular descriptor and the potential for biodegradation. nih.gov

Therefore, the computed polarizability values of TMNs are proposed as a significant descriptor for predicting their biodegradation rates. nih.gov A higher polarizability suggests stronger van der Waals interactions with the non-polar regions of an enzyme's active site, potentially leading to more efficient binding and subsequent degradation. The position of the methyl groups on the naphthalene core influences this polarizability, thereby creating a structure-activity relationship. nih.gov

General QSAR studies on PAHs often consider a range of descriptors, including:

Topological indices: Which describe the size and shape of the molecule.

Thermodynamic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Steric parameters: That account for the three-dimensional shape and bulk of the molecule.

For alkylated PAHs, the position and number of alkyl substituents can significantly impact their degradation. nih.gov The methyl groups on this compound can influence the accessibility of the aromatic rings to enzymatic attack, for instance, by dioxygenase enzymes which initiate the degradation cascade. nih.gov The presence of a methyl group can either hinder or in some cases facilitate degradation, depending on the specific enzymes and metabolic pathways involved. mdpi.com

The following table outlines the relationship between computed properties and predicted biodegradation for trimethylnaphthalenes.

Structural/Electronic FeatureInfluence on BiodegradationTheoretical Basis
Methyl Group Position Affects the overall polarizability of the molecule. nih.govThe substitution pattern (α vs. β positions) alters the electron distribution and the ease of inducing a dipole. nih.gov
Ionization Potential (IP) Little variation among isomers, suggesting it is not a primary differentiator for biodegradation rates within this specific group. nih.govThe core aromatic system dominates this property, with methyl groups having a minor effect. nih.gov
Dipole Polarizability (<α>) Proposed as a direct predictor of biodegradation rates. Higher polarizability may lead to faster degradation. nih.govHigher polarizability enhances the inductive and dispersive forces that govern the binding of the molecule to the enzyme's active site. nih.gov

These theoretical approaches provide a powerful framework for prioritizing pollutants for further experimental study and for predicting the environmental fate of compounds like this compound.

Applications in Geochemistry and Environmental Biomarker Research

Assessment of Thermal Maturity of Organic Matter

The thermal maturity of organic matter, a measure of the extent to which it has been altered by heat during burial, is a fundamental parameter in petroleum geochemistry. It dictates whether a source rock has generated oil or gas.

Various ratios of trimethylnaphthalene (TMN) isomers, which have the same chemical formula but different molecular structures, are employed as reliable indicators of thermal maturity. As organic matter is subjected to increasing temperatures over geological time, the relative abundance of different TMN isomers changes in a predictable manner. More thermally stable isomers are preferentially formed at the expense of less stable ones.

Two commonly used parameters are the Trimethylnaphthalene Ratios, TNR-1 and TNR-2. igiltd.com These ratios are calculated from the concentrations of specific TMN isomers measured in rock extracts or crude oils. For instance, TNR-1 values in a study of Barents Sea petroleum ranged from 0.51 to 1.23. researchgate.net The maturity characters of TNR-1 and TNR-2 have shown a strong correlation in the analysis of crude oil samples. igiltd.com

The following table illustrates the formulas used to calculate these ratios:

RatioFormula
TNR-1Ratio of the concentrations of specific thermally more stable to less stable trimethylnaphthalene isomers.
TNR-2A distinct ratio involving different trimethylnaphthalene isomers to provide a comparative maturity assessment.

Note: The precise isomers used in the calculation of TNR-1 and TNR-2 can vary between different studies and methodologies.

The maturity information derived from trimethylnaphthalene ratios is often calibrated against vitrinite reflectance (%Ro), a standard method for determining the thermal maturity of sedimentary rocks. Vitrinite is a maceral, a component of coal and kerogen, derived from woody plant tissue. Its reflectivity to light increases with temperature.

Research has demonstrated a strong correlation between TNR-1 and vitrinite reflectance, with the ratio increasing as maturity, and therefore %Ro, increases. researchgate.net This relationship allows geochemists to use trimethylnaphthalene ratios as a proxy for vitrinite reflectance, which is particularly useful when vitrinite particles are scarce or absent in a sample.

The type of kerogen, the insoluble organic matter in sedimentary rocks, also influences the distribution of biomarkers. Kerogen is broadly classified into Types I (algal), II (marine planktonic), and III (terrestrial higher plant). While the fundamental relationship between TMN ratios and maturity holds across different kerogen types, the initial composition of the organic matter can influence the absolute concentrations of the various isomers.

Identification of Organic Matter Input Sources (e.g., Angiosperm Markers)

Beyond thermal history, trimethylnaphthalenes can also provide clues about the original source of the organic matter. The relative distribution of different plant-derived biomarkers can indicate the contribution of specific types of vegetation to the source rock.

While not as definitive as some other biomarkers, the presence and relative abundance of certain trimethylnaphthalene isomers have been suggested to be associated with contributions from angiosperms (flowering plants). igiltd.com For example, the ratio of 1,2,5-TMN to 1,3,6-TMN has been used to infer variations in plant sources of organic matter. researchgate.net Higher plants, in general, are known to be a significant source of the precursors to trimethylnaphthalenes found in geological samples.

Evaluation of Biodegradation Levels in Sedimentary Organic Matter

Biodegradation is the alteration of petroleum and organic matter by microorganisms. This process can significantly impact the quality of crude oil and the composition of organic matter in sediments. Different classes of compounds are susceptible to biodegradation to varying degrees.

While n-alkanes and isoprenoids are among the first compounds to be degraded, alkylnaphthalenes, including trimethylnaphthalenes, are generally more resistant. researchgate.net However, preferential biodegradation of some aromatic hydrocarbons, including alkylnaphthalenes, does occur in certain environments like coals and shales. researchgate.net The susceptibility of alkylated naphthalenes to biodegradation is related to the position of the alkyl groups. researchgate.net

Future Research Directions and Emerging Paradigms in 1,2,7 Trimethylnaphthalene Science

Advanced Synthesis of Isomers and Analogues for Targeted Studies

The precise biological and chemical effects of individual trimethylnaphthalene (TMN) isomers are often difficult to discern due to their co-occurrence in complex environmental mixtures. Future research will necessitate the development of advanced, regioselective synthetic methods to produce pure isomers, including 1,2,7-trimethylnaphthalene, and novel analogues for targeted investigations.

Detailed research findings indicate that the synthesis and purification of specific isomers, such as 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a related compound, can be optimized for higher yields and purity, which is crucial for creating analytical standards and for use in toxicological or biodegradation studies acs.org. The ability to synthesize specific TMN isomers allows for the detailed study of their unique physical, chemical, and electronic properties acs.org. For instance, theoretical studies on various TMN isomers have explored their conformational flexibility and electronic properties to predict their biodegradation rates acs.org.

Future synthetic strategies will likely move beyond classical methods to include microwave-assisted organic synthesis, as demonstrated in rearrangements on montmorillonite (B579905) K-10 clay, and novel catalytic approaches to control the regiochemistry of the methyl group placements on the naphthalene (B1677914) core acs.org. The creation of isotopically labeled analogues of this compound will also be instrumental for tracing its metabolic pathways and environmental fate with greater precision.

Integrated Multi-Omics Approaches for Microbial Metabolism Elucidation

Understanding the microbial degradation of this compound is paramount for developing effective bioremediation strategies. nih.gov While traditional studies have identified microbial communities capable of degrading PAHs, the intricate metabolic pathways and regulatory networks involved remain only partially understood. nih.govnih.gov The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel these complex processes. nih.govfrontiersin.orgresearchgate.net

Integrated multi-omics can provide a holistic view of how microbes respond to and metabolize this compound.

Genomics and Metagenomics can identify the full genetic potential of a single microbial species or a consortium for PAH degradation by uncovering genes encoding for key enzymes like dioxygenases and monooxygenases. frontiersin.org

Transcriptomics and Metatranscriptomics reveal which of these genes are actively expressed in the presence of this compound, providing insights into the regulatory mechanisms that trigger the catabolic pathways.

Proteomics and Metaproteomics confirm the production of the specific enzymes involved in the degradation process, linking gene expression to functional protein machinery.

Metabolomics identifies the intermediate and final products of the metabolic pathway, allowing for a complete reconstruction of the degradation process and identifying potential dead-end metabolites that may be more toxic than the parent compound. nih.govnih.gov

By combining these datasets, researchers can overcome the limitations of any single omics approach and gain a deeper understanding of the metabolic bottlenecks and regulatory controls in the biodegradation of this compound. nih.govnih.gov This knowledge is critical for optimizing bioremediation efforts, for example, by bioaugmentation with microbes possessing superior degradation capabilities or by biostimulating the expression of key catabolic genes in native microbial populations. nih.govmdpi.commdpi.com

High-Throughput Computational Screening for Novel Reactivities

Computational chemistry has emerged as an indispensable tool for predicting the chemical behavior of molecules, including the reactivity of PAHs. researchgate.netnih.govnih.gov High-throughput computational screening (HTCS) represents a paradigm shift, enabling the rapid in silico evaluation of the reactivity of this compound and its analogues towards a vast array of reactants and catalysts.

Using methods rooted in quantum chemistry, such as Density-Functional Theory (DFT), researchers can predict the most likely sites of electrophilic, nucleophilic, and radical attack on the this compound molecule. researchgate.netnih.govnih.gov Computational models like the condensed Fukui function and the activation strain model can provide quantitative insights into reaction barriers and the influence of molecular structure on reactivity. researchgate.netrsc.org This allows for the prediction of transformation products that might form in the environment or during industrial processes. nih.gov

Future applications of HTCS in this field will involve:

Screening virtual libraries of catalysts to identify novel systems for the selective functionalization or degradation of this compound.

Predicting the outcomes of atmospheric reactions , such as oxidation by hydroxyl radicals or nitration, which can lead to the formation of more toxic derivatives. researchgate.netnih.gov

Grouping chemicals with similar bioactivity profiles based on high-throughput transcriptomics (HTTr) data, which uses gene expression profiling to characterize biological activity and infer mechanisms of action. nih.gov

These computational approaches, when combined with experimental validation, can significantly accelerate the discovery of new chemical transformations and provide a mechanistic basis for the observed environmental and biological activities of this compound. nih.gov

Development of Next-Generation Environmental Monitoring and Remediation Technologies

The persistent nature and potential toxicity of PAHs necessitate the development of more sensitive, rapid, and cost-effective technologies for their detection and removal from the environment.

Environmental Monitoring: Current monitoring of PAHs often relies on lab-based chromatographic techniques, which can be time-consuming and expensive. The future lies in the development of field-deployable sensors for real-time, in situ monitoring. Promising research directions include:

Optical Biosensors: Surface plasmon resonance (SPR) biosensors using plastic optical fibers have been developed for detecting naphthalene in water. unina.it These sensors are functionalized with specific antibodies that recognize the target analyte, offering high sensitivity and specificity. unina.it

Chemiresistive Sensors: Sensors based on metal oxides like titanium dioxide (TiO2) have shown high sensitivity for detecting naphthalene vapor in the air. nih.govmdpi.com These sensors are inexpensive and can be "cleaned" with UV light for reuse. nih.govmdpi.com

Functionalized Bragg Grating Sensors: Optical refractive index sensors functionalized with cyclodextrins have demonstrated the ability to detect low concentrations of naphthalene vapor with a rapid response time. nih.gov

Metal-Organic Frameworks (MOFs): The unique fluorescent and chromic properties of certain MOFs can be exploited for the visual detection of trace environmental pollutants, including amine vapors which can be structurally related to some PAH derivatives or used as indicators. acs.org

Remediation Technologies: Bioremediation is considered a cost-effective and environmentally friendly approach for cleaning up PAH-contaminated sites. mdpi.comresearchgate.net Future research will focus on enhancing the efficiency of these technologies:

Enhanced Bioremediation: This involves strategies like biostimulation (adding nutrients to stimulate native microbes) and bioaugmentation (introducing highly efficient degrading microbes). nih.govmdpi.com Combining these approaches has been shown to be particularly effective. nih.govgoogle.com The use of biosurfactants, such as those produced by Nocardiopsis sp., can increase the bioavailability of hydrophobic compounds like this compound, thereby enhancing their degradation by native soil microorganisms. mdpi.com

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants. mdpi.com The interaction between plant roots and soil microbes in the rhizosphere can stimulate the biodegradation of petroleum hydrocarbons. mdpi.com

Combined Approaches: Integrating microbial remediation with phytoremediation offers a powerful system where microbes perform the initial breakdown of high concentrations of contaminants, followed by plants for polishing the treatment to lower levels. google.com Studies on anaerobic biodegradation have also shown promise for treating PAH-contaminated wastes, suggesting that a variety of microbial processes can be harnessed. nih.govmdpi.com

These next-generation technologies will provide the necessary tools for better management and mitigation of the environmental impact of this compound and other related PAHs. frtr.gov

Q & A

Q. Table 1. Key Parameters for GC-MS Analysis of this compound

ParameterSpecification
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Ionization ModeElectron Impact (70 eV)
Quantitation Ion (m/z)170 (Molecular ion cluster)
LOD/LOQ0.1 µg/L / 0.3 µg/L

Q. Table 2. Tiered Risk of Bias Assessment Criteria

TierCriteriaExample Study Type
1Randomized dosing, blinded pathologyControlled inhalation experiments
2Partial exposure data, unblinded outcomesRetrospective cohort studies
3Unverified exposure metricsEcological correlations

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